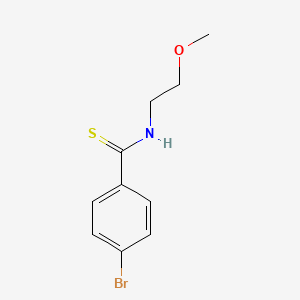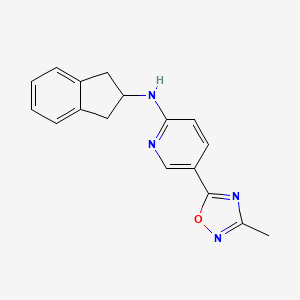![molecular formula C15H17ClFN3 B5016015 3-{[(2-chloro-4-fluorobenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5016015.png)
3-{[(2-chloro-4-fluorobenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-chloro-4-fluorobenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine is a chemical compound commonly known as CFM-2. It is a pyridine-based compound that has been synthesized and studied for its potential applications in scientific research. CFM-2 is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mécanisme D'action
CFM-2 works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This results in an accumulation of acetylcholine in the synapse, leading to increased cholinergic neurotransmission. The increased cholinergic activity can have a variety of effects on physiological processes, depending on the location and type of cholinergic receptor.
Biochemical and physiological effects:
The biochemical and physiological effects of CFM-2 are dependent on the location and type of cholinergic receptor. In the central nervous system, increased cholinergic activity can lead to improved memory and learning. In the peripheral nervous system, increased cholinergic activity can lead to increased heart rate, bronchodilation, and increased gastrointestinal motility. CFM-2 has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CFM-2 is its potency and specificity for acetylcholinesterase. This makes it a valuable tool for studying the role of acetylcholine in various physiological processes. However, one limitation of CFM-2 is its potential toxicity, which can limit its use in certain experiments. Additionally, the effects of CFM-2 on physiological processes can be complex and dependent on the location and type of cholinergic receptor, which can make interpretation of results challenging.
Orientations Futures
There are several potential future directions for research on CFM-2. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors for use in scientific research. Another area of interest is the investigation of the effects of CFM-2 on the immune system, as recent studies have suggested that acetylcholine may play a role in regulating immune function. Additionally, the effects of CFM-2 on the gut microbiome are an area of emerging research, as acetylcholine has been shown to play a role in gut-brain communication. Further research in these areas could provide valuable insights into the role of acetylcholine in various physiological processes.
In conclusion, CFM-2 is a pyridine-based compound that has been synthesized and studied for its potential applications in scientific research. Its ability to inhibit acetylcholinesterase makes it a valuable tool for studying the role of acetylcholine in various physiological processes. CFM-2 has been shown to have a variety of biochemical and physiological effects, depending on the location and type of cholinergic receptor. While there are limitations to its use, CFM-2 has the potential to provide valuable insights into the role of acetylcholine in various physiological processes.
Méthodes De Synthèse
The synthesis of CFM-2 involves a multi-step process that starts with the reaction of 2-chloro-4-fluorobenzylamine with 2-bromo-4,6-dimethylpyridine to form the intermediate 3-{[(2-chloro-4-fluorobenzyl)amino]methyl}-4,6-dimethyl-2-bromopyridine. This intermediate is then reacted with dimethylamine to produce CFM-2. The synthesis of CFM-2 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
CFM-2 has been extensively studied for its potential applications in scientific research. Its ability to inhibit acetylcholinesterase makes it a valuable tool for studying the role of acetylcholine in various physiological processes. CFM-2 has been used to investigate the effects of acetylcholine on memory, learning, and neuromuscular function. It has also been used to study the effects of acetylcholine on the cardiovascular and respiratory systems.
Propriétés
IUPAC Name |
3-[[(2-chloro-4-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3/c1-20(2)15-12(4-3-7-19-15)10-18-9-11-5-6-13(17)8-14(11)16/h3-8,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYLSHQTZXQYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNCC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-(1,1-dimethylpropyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5015937.png)
![4-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5015948.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-[2-(phenylethynyl)benzyl]piperidine](/img/structure/B5015951.png)

![3-methyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5015972.png)
![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(4-methoxybenzyl)-2-piperazinone](/img/structure/B5015980.png)

![N-(5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B5016008.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5016021.png)

![1-(4-ethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5016024.png)
![ethyl 4-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5016032.png)
![1-bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5016037.png)
![2-(3-bromo-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5016041.png)